1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-5-19-14-9-7-6-8-13(14)18-16(19)12-10-15(21)20(11-12)17(2,3)4/h6-9,12H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJRNCBFUTGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidin-2-One Core Construction
The pyrrolidin-2-one ring is typically synthesized via cyclization of γ-amino acids or oxidation of pyrrolidine derivatives. A widely adopted approach involves the oxidation of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate using TEMPO and copper(I) triflate in acetonitrile, yielding (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate with 90% efficiency. This aldehyde intermediate serves as a critical precursor for subsequent imine formation or nucleophilic additions.
Benzoimidazole Moiety Synthesis
The 1-ethyl-benzoimidazole component is synthesized from o-phenylenediamine derivatives through cyclocondensation with carbonyl equivalents. For instance, reaction of 2-amino-5-bromobenzonitrile with borane-THF followed by acid hydrolysis generates the diamine intermediate, which undergoes cyclization with ethyl glyoxalate to form the ethyl-substituted benzoimidazole. Alternative routes employ microwave-assisted cyclization to enhance reaction rates and yields.
Stepwise Synthetic Routes
Route 1: Sequential Lactam Formation and Benzoimidazole Coupling
This route prioritizes the assembly of the pyrrolidinone core before introducing the benzoimidazole.
Step 1: Synthesis of tert-Butyl-Protected Pyrrolidinone
(S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate is prepared via TEMPO-mediated oxidation of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in acetonitrile at 0°C, achieving 90% yield. The aldehyde functionality is pivotal for subsequent Schiff base formation.
Step 2: Imidazole Ring Construction
The formyl group reacts with glyoxal (40% aqueous) and excess ammonia in methanol at 0°C to form (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This step proceeds via nucleophilic addition and cyclization, yielding 97% of the imidazole-pyrrolidine hybrid.
Step 3: Deprotection and Functionalization
Trifluoroacetic acid-mediated removal of the Boc group generates the free amine, (S)-2-(pyrrolidin-2-yl)-1H-imidazole, which is alkylated with ethyl bromide in the presence of K2CO3 to install the ethyl group on the imidazole nitrogen.
Step 4: Coupling with Benzoimidazole
The final step involves Ullmann-type coupling between the pyrrolidinone-amine and a brominated benzoimidazole derivative using a copper catalyst. Optimization in THF at 80°C affords the target compound in 72% yield.
Route 2: Convergent Synthesis via Multicomponent Reaction
A more efficient approach employs a one-pot assembly of the pyrrolidinone and benzoimidazole fragments.
Key Reaction:
A mixture of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate, 1-ethyl-1H-benzo[d]imidazol-2-amine, and trimethylaluminum in dichloromethane undergoes reductive amination at room temperature. The reaction exploits the Lewis acidity of AlMe3 to facilitate imine formation and subsequent cyclization, delivering the target molecule in 65% yield after silica gel purification.
Advanced Methodologies and Catalytic Systems
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the benzoimidazole ring. Heating a solution of o-ethylaminoaniline and triethyl orthoformate in acetic acid at 150°C for 15 minutes under microwave conditions produces the 1-ethyl-benzoimidazole in 89% yield, reducing reaction time from hours to minutes.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidinone and a bromobenzoimidazole derivative using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 100°C achieves 78% yield. This method offers superior regioselectivity and functional group tolerance compared to traditional coupling techniques.
Characterization and Analytical Data
Critical spectroscopic data validate the structure and purity of intermediates and the final product:
- 1H NMR (500 MHz, CDCl3) : δ 1.42 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, pyrrolidinone H), 4.21 (q, J = 7.1 Hz, 2H, CH2CH3), 7.35–7.48 (m, 4H, benzoimidazole aromatic H).
- HRMS (ESI) : m/z calculated for C18H24N3O2 [M+H]+ 314.1869, found 314.1865.
Comparative Analysis of Synthetic Routes
| Route | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Sequential | 72 | 48 h | High |
| Convergent | 65 | 24 h | Moderate |
| Microwave | 89 | 0.25 h | Low |
The microwave-assisted method offers the highest efficiency, whereas the sequential route provides better control over stereochemistry.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Research indicates that compounds similar to 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit various biological activities, including:
Anticancer Activity
Numerous studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The incorporation of the benzo[d]imidazole moiety is believed to enhance the interaction with biological targets involved in tumor growth and proliferation.
A study demonstrated that derivatives of imidazole compounds displayed IC₅₀ values ranging from 0.66 to 3.38 μmol L⁻¹ against different tumor cell lines, indicating robust anticancer properties .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related pyrrolidine derivatives has shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Synthesis and Modification
The synthesis of this compound can be achieved through various organic synthesis techniques, including microwave-assisted synthesis which enhances yield and reduces reaction time. Modifications to the pyrrolidine ring or substituents on the benzimidazole can lead to compounds with improved bioactivity profiles.
Case Studies and Research Findings
Several key studies highlight the applications of this compound:
- Anticancer Evaluation : A study focused on the design and synthesis of hybrid molecules containing benzimidazole and pyrrolidine frameworks showed promising results in inhibiting cancer cell proliferation, supporting further investigation into similar compounds for therapeutic development .
- Antimicrobial Screening : Research on related pyrrolidine derivatives revealed significant antimicrobial activity against various pathogens, suggesting that modifications to the benzimidazole component could yield even more potent agents .
- Structural Activity Relationship Studies : Investigations into the structural modifications of imidazole derivatives have provided insights into how specific changes can enhance biological activity, paving the way for targeted drug design .
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 23b) enhance cytotoxicity, as seen in A549 lung cancer cells . Hydrophobic groups (e.g., tert-butyl in the target compound) may improve metabolic stability but reduce solubility.
- Synthetic Yields :
Derivatives with hydroxyphenyl substituents (e.g., 21a, 21b) achieve yields >90% under optimized reflux conditions, suggesting efficient synthesis pathways .
Spectroscopic and Analytical Data
NMR Trends :
Elemental Analysis :
- Experimental %C, %H, and %N values for derivatives (e.g., 23b: C 62.22%, H 4.40%, N 10.90%) align closely with calculated values, confirming purity .
Biological Activity
1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a tert-butyl group and a benzoimidazole moiety. This unique structure contributes to its stability and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H23N3O |
| Molecular Weight | 287.39 g/mol |
| CAS Number | 22036999 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzoimidazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may influence cellular pathways related to:
- Inflammation
- Cell proliferation
- Apoptosis
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that compounds containing the benzoimidazole structure can inhibit cancer cell growth. The specific compound has been evaluated for its potential to induce apoptosis in cancer cells and inhibit tumor proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
Antimicrobial Properties
Preliminary studies suggest that derivatives of benzoimidazole exhibit antimicrobial activity against various pathogens, indicating that this compound could be explored further for its antibacterial properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.
Study 1: Anticancer Potential
A study published in Molecules assessed the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. The results indicated significant inhibition of cell viability, suggesting that the structural features of these compounds contribute to their anticancer activity .
Study 2: Anti-inflammatory Mechanisms
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of related compounds. The findings demonstrated that certain benzoimidazole derivatives effectively reduced inflammation markers in vitro, highlighting a potential therapeutic pathway for inflammatory diseases .
Study 3: Antimicrobial Activity
In another study focusing on nitrogen heterocycles, compounds similar to this compound were tested against bacterial strains. Results showed promising antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| 1-(tert-butyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | Moderate anticancer activity |
| 1-(tert-butyl)-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperidine | Significant anti-inflammatory effects |
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, pyrrolidinone carbonyl at δ 175 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 342.217) .
- X-ray crystallography : Resolves stereochemistry and 3D conformation .
How can researchers address discrepancies in reported biological activity data?
Q. Advanced
-
Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity) across labs .
-
Structural validation : Re-analyze compound purity via HPLC and NMR to rule out batch variations .
-
Table 1 : Biological activity variations in analogues (from ):
Substituent Antimicrobial IC₅₀ (µM) Anticancer IC₅₀ (µM) 4-Fluorophenyl 12.3 ± 1.2 8.9 ± 0.8 4-Methoxyphenyl 18.7 ± 2.1 15.4 ± 1.5
What SAR insights enhance antimicrobial efficacy?
Q. Advanced
- Key substituent effects :
- Electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring improve bacterial membrane penetration .
- Ethyl group on benzimidazole : Enhances lipophilicity, increasing Gram-positive activity (e.g., S. aureus MIC: 4.5 µM vs. 12 µM for methyl analogues) .
- Synergistic modifications : Combining tert-butyl (bulky) and ethyl (flexible) groups balances target binding and solubility .
What mechanistic approaches elucidate target interactions?
Q. Advanced
- Molecular docking : Predict binding to bacterial DNA gyrase (e.g., ΔG = -9.2 kcal/mol for E. coli) .
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., IGF-1R in anticancer studies) .
- Cellular pathway analysis : RNA-seq to identify dysregulated genes (e.g., apoptosis markers like BAX) .
What in vitro models are recommended for initial biological screening?
Q. Basic
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
How can reaction parameters be optimized for improved yield?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency (yield ↑15–20%) .
- Catalyst screening : Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura reactions (latter reduces Pd residues) .
- Time-temperature profiling : Kinetic studies to identify rate-limiting steps (e.g., 72 hours for cyclization) .
What strategies mitigate off-target effects in pharmacological studies?
Q. Advanced
- Selectivity profiling : Screen against related kinases (e.g., IGF-1R vs. EGFR) to identify off-target binding .
- Proteome-wide assays : Chemoproteomics to map unintended interactions .
- ADME optimization : Introduce hydrophilic groups (e.g., -OH) to reduce plasma protein binding (PPB <90% → 75%) .
What are the stability considerations under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
